PD 158771

Description

Properties

CAS No. |

189152-50-9 |

|---|---|

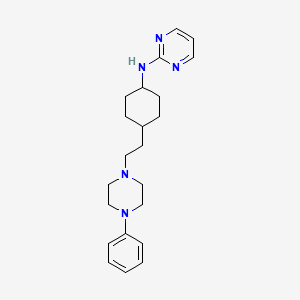

Molecular Formula |

C22H31N5 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N-[4-[2-(4-phenylpiperazin-1-yl)ethyl]cyclohexyl]pyrimidin-2-amine |

InChI |

InChI=1S/C22H31N5/c1-2-5-21(6-3-1)27-17-15-26(16-18-27)14-11-19-7-9-20(10-8-19)25-22-23-12-4-13-24-22/h1-6,12-13,19-20H,7-11,14-18H2,(H,23,24,25) |

InChI Key |

OUUMPVSFLSOGJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CCN2CCN(CC2)C3=CC=CC=C3)NC4=NC=CC=N4 |

Synonyms |

(4-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexyl)pyrimidin-2-ylamine PD 158771 PD-158771 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: PD 158771's Partial Agonism at Dopamine D2 and D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 158771 is a novel pharmacological agent characterized as a partial agonist at both dopamine (B1211576) D2 and D3 receptors, exhibiting weak intrinsic activity.[1] This profile suggests its potential as a modulator of the dopaminergic system, with possible therapeutic applications in neuropsychiatric disorders where a stabilization of dopamine signaling is desired. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its receptor binding and functional activity. Detailed experimental protocols for the key assays used to characterize such compounds are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the treatment of various neurological and psychiatric conditions. While D2 receptors are widely distributed in the brain, D3 receptors are more localized to limbic regions, suggesting distinct roles in motor control, cognition, and reward. Partial agonists at these receptors offer a nuanced therapeutic approach compared to full agonists or antagonists. By providing a submaximal response in the absence of the endogenous ligand (dopamine) and competing with the endogenous ligand when its levels are high, partial agonists can act as functional stabilizers of neurotransmission.

This compound has been identified as such a molecule, demonstrating a preclinical behavioral profile consistent with potential antipsychotic efficacy.[1] It has been shown to selectively activate brain dopamine autoreceptors, which are primarily of the D2 and D3 subtype, leading to a reduction in dopamine synthesis and release.[1] This guide will delve into the specific quantitative pharmacology of this compound and the methodologies used to elucidate its mechanism of action.

Quantitative Pharmacology of this compound

Receptor Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of this compound at Dopamine D2 and D3 Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D2 | [³H]Spiperone | Data not available |

| Dopamine D3 | [³H]Spiperone | Data not available |

Functional Potency (EC50) and Intrinsic Activity

Functional potency (EC50) is the concentration of a ligand that produces 50% of its maximal effect in a functional assay. Intrinsic activity (or efficacy) refers to the ability of a ligand to activate the receptor and elicit a cellular response, and it is often expressed as a percentage of the response to the endogenous full agonist, dopamine. For a partial agonist, this value will be between 0% and 100%.

Table 2: Functional Activity of this compound at Dopamine D2 and D3 Receptors

| Receptor Subtype | Assay Type | Parameter | Value |

| Dopamine D2 | cAMP Accumulation | EC50 (nM) | Data not available |

| Intrinsic Activity (%) | Data not available | ||

| Dopamine D3 | cAMP Accumulation | EC50 (nM) | Data not available |

| Intrinsic Activity (%) | Data not available | ||

| Dopamine D2 | [³⁵S]GTPγS Binding | EC50 (nM) | Data not available |

| Intrinsic Activity (%) | Data not available | ||

| Dopamine D3 | [³⁵S]GTPγS Binding | EC50 (nM) | Data not available |

| Intrinsic Activity (%) | Data not available |

Experimental Protocols

The characterization of a dopamine receptor partial agonist like this compound involves a series of in vitro assays to determine its binding and functional properties. The following are detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of this compound at dopamine D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [³H]Spiperone).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Since D2 and D3 receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Objective: To determine the EC50 and intrinsic activity of this compound at dopamine D2 and D3 receptors.

Materials:

-

Cells stably expressing human dopamine D2 or D3 receptors.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Dopamine (full agonist control).

-

Cell culture medium.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells. To measure the inhibitory effect, co-stimulate the cells with a fixed concentration of forskolin. Include control wells with forskolin alone (for maximal stimulation) and with a full agonist (dopamine) plus forskolin.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Measure the cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. For inhibition of forskolin-stimulated cAMP accumulation, the data will show a downward curve. Calculate the EC50 from this curve. The intrinsic activity is calculated as the maximal inhibition produced by this compound as a percentage of the maximal inhibition produced by dopamine.

Signaling Pathways

Dopamine D2 and D3 receptors are coupled to the Gi/o family of G proteins. Upon activation by an agonist or partial agonist like this compound, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate various downstream effector systems.

The primary signaling pathway for Gi/o-coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition can have widespread effects on cellular function, including gene expression and ion channel activity.

In addition to the canonical cAMP pathway, the Gβγ subunits can also activate other signaling cascades, such as phospholipase C (PLC) and certain ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels, GIRKs). The activation of these pathways can further contribute to the overall cellular response to D2/D3 receptor stimulation.

Conclusion

This compound is a dopamine D2 and D3 receptor partial agonist with a preclinical profile suggesting potential for the treatment of psychosis. Its weak intrinsic activity indicates that it may act as a modulator of dopaminergic activity, offering a stabilizing effect on neurotransmission. A complete understanding of its pharmacological profile requires detailed in vitro characterization to determine its binding affinity, functional potency, and intrinsic activity at both D2 and D3 receptors. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and other dopamine receptor modulators. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Serotonin 5-HT(1A) Receptor Agonist Profile of PD 158771: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the serotonin (B10506) 5-HT(1A) receptor agonist activity of the compound PD 158771. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to serve as a resource for professionals in neuroscience and drug development.

Core Pharmacological Data of this compound

This compound is a compound that has been investigated for its potential as an antipsychotic agent, exhibiting a mixed pharmacology with activity at both dopamine (B1211576) and serotonin receptors.[1] A key feature of its profile is its high affinity for the serotonin 5-HT(1A) receptor, where it is characterized as an agonist.[1][2]

In Vitro Receptor Binding Affinity

The binding affinity of this compound to various receptors has been determined through radioligand binding assays. The compound shows high affinity for both human and rat 5-HT(1A) receptors.[1] The inhibition constants (Ki) are summarized in the table below.

| Receptor Target | Species/System | Radioligand | Ki (nM) | Reference |

| 5-HT(1A) | Cloned Human | [³H]8-OH-DPAT | 2.6 | [1] |

| 5-HT(1A) | Rat Hippocampus | [³H]8-OH-DPAT | 3.5 | [1] |

| Dopamine D2L | Human (CHO cells) | [³H]Spiperone | 5.2 | [1] |

| Dopamine D3 | Human (CHO cells) | [³H]Spiperone | 13.7 | [1] |

| Dopamine D4.2 | Human (CHO cells) | [³H]Spiperone | 34.8 | [1] |

| 5-HT(2A) | Rat Cortex | [³H]Ketanserin | 24.5 | [1] |

| α1-Adrenergic | Rat Brain | [³H]Prazosin | 43 | [1] |

| Histamine H1 | Guinea Pig Cerebellum | [³H]Pyrilamine | 30 (IC50) | [1] |

| Sigma (σ)-1 | Guinea Pig Brain | [³H]DTG | 24.5 | [1] |

Table 1: In Vitro Receptor Binding Profile of this compound.

In Vivo Evidence of 5-HT(1A) Agonist Activity

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of a 5-HT(1A) agonist like this compound and the methods used to characterize it, the following diagrams illustrate the primary signaling cascade and a standard experimental workflow.

References

The Compound PD 158771: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 158771 is a novel pharmacological agent identified as a potential atypical antipsychotic. Developed by Parke-Davis Pharmaceutical Research, this compound exhibits a unique and promising receptor interaction profile, characterized by partial agonism at dopamine (B1211576) D2 and D3 receptors and full agonism at the serotonin (B10506) 5-HT1A receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed pharmacological properties of this compound, presenting key quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams.

Discovery and History

This compound emerged from research programs at Parke-Davis (now a subsidiary of Pfizer) in the late 1990s, a period marked by an intensive search for "atypical" antipsychotic drugs. The goal was to develop agents with efficacy against the positive symptoms of schizophrenia, similar to traditional antipsychotics, but with a reduced liability for extrapyramidal side effects (EPS) and a potential for improved efficacy on negative and cognitive symptoms. The prevailing hypothesis at the time was that a combination of dopamine D2 receptor modulation and serotonin 5-HT1A receptor agonism could achieve this desired profile. This compound was synthesized and identified as a lead compound within a series of aminopyrimidines designed to possess high affinity for both dopamine and serotonin receptors[1][2][3]. Its development was part of a broader effort in the pharmaceutical industry to move beyond simple D2 receptor antagonism and explore more nuanced mechanisms of action, such as partial agonism, to achieve a better therapeutic window[4][5].

Chemical Synthesis

This compound belongs to a series of {4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl}pyrimidin-2-ylamines. The synthesis involves the preparation of key intermediates, including trans-4-aminocyclohexylacetic acid, which is crucial for the desired stereochemistry of the final compound. The trans-isomer of this intermediate is the preferred form for the synthesis of this compound[6].

While a detailed, step-by-step synthesis specifically for this compound is not publicly available in a single document, the general synthetic route for this class of compounds has been described[1][2][3]. The synthesis would logically proceed through the coupling of a substituted arylpiperazine moiety with a cyclohexyl-pyrimidin-2-ylamine core. The purification of the trans-isomer of the 4-aminocyclohexylacetic acid intermediate is a critical step to ensure the correct final product configuration[6].

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. These studies have elucidated its receptor binding affinity, functional activity at key receptors, and its effects on neurotransmitter systems and behavior.

In Vitro Pharmacology

The in vitro profile of this compound reveals its high affinity and specific functional activity at dopamine and serotonin receptors.

Table 1: Receptor Binding Affinity of this compound [7][8][9]

| Receptor | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |

| Dopamine D₂L | Human | CHO-K1 cells | [³H]N-0437 | 5.2 | - |

| Dopamine D₂L | Human | CHO-K1 cells | [³H]Spiperone | 42 | - |

| Dopamine D₃ | Human | CHO-K1 cells | - | 13.7 | - |

| Dopamine D₄.₂ | Human | CHO-K1 cells | - | 34.8 | - |

| Serotonin 5-HT₁ₐ | Human | Cloned | - | 2.6 | - |

| Serotonin 5-HT₁ₐ | Rat | Hippocampus | - | 3.5 | - |

| Serotonin 5-HT₂ₐ | - | - | - | 24.5 | - |

| α₁-Adrenergic | - | - | - | 43 | - |

| Histamine H₁ | - | - | - | - | 30 |

| Sigma (σ)₁ | - | - | - | 24.5 | - |

Table 2: In Vitro Functional Activity of this compound [7][8][9]

| Receptor | Cell Line | Assay | Parameter | Value |

| Dopamine D₃ | CHO p-5 (hD₃) | [³H]Thymidine Uptake | % Maximal Effect (vs. Quinpirole) | 23% |

| Dopamine D₂L | CHO (hD₂L) | [³H]Thymidine Uptake | % Maximal Effect (vs. Quinpirole) | 60% |

| Dopamine D₂L | CHO (hD₂L) | [³H]Thymidine Uptake | EC₅₀ (nM) | 29 |

In Vivo Pharmacology

In vivo studies in rodents and non-human primates have demonstrated the effects of this compound on brain neurochemistry and behavior, supporting its potential as an atypical antipsychotic.

Table 3: In Vivo Neurochemical Effects of this compound in Rats [7]

| Brain Region | Parameter | Effect |

| Striatum & Mesolimbic | Dopamine Synthesis (GBL-treated) | Dose-related decrease |

| Striatum & Mesolimbic | Dopamine Synthesis (non-GBL-treated) | Dose-related decrease |

| Striatum & Nucleus Accumbens | Extracellular Dopamine | Dose-related decrease |

| Various | Serotonin Synthesis | Decrease |

| Substantia Nigra | Firing of Dopamine Neurons | Partial inhibition |

Table 4: In Vivo Behavioral Effects of this compound [10]

| Species | Behavioral Test | Parameter | Value (mg/kg) | Route |

| Mouse | Spontaneous Locomotor Activity | ED₅₀ | 0.38 | i.p. |

| Rat | Spontaneous Locomotor Activity | ED₅₀ | 1.2 | i.p. |

| Rat | Spontaneous Locomotor Activity | ED₅₀ | 0.16 | s.c. |

| Mouse | Amphetamine-Stimulated Locomotion | ED₅₀ | 0.13 | i.p. |

| Rat | Vogel Conflict Test (Anxiolytic-like) | - | Active | - |

| Rat | Water Wheel Behavioral Despair | - | Inactive | - |

| Squirrel Monkey | Conditioned Avoidance Responding | - | Potent & long-lasting inhibition | - |

| Rat | Catalepsy Induction | - | No catalepsy at 20x locomotor ED₅₀ | - |

| Squirrel & Cebus Monkeys | Extrapyramidal Dysfunction | - | Lower liability than haloperidol | - |

Signaling Pathways and Mechanism of Action

This compound exerts its effects through the modulation of dopamine D2-like and serotonin 5-HT1A receptor signaling pathways. As a partial agonist at D2 and D3 receptors, it can act as a functional antagonist in brain regions with high dopamine levels (like the mesolimbic pathway, implicated in positive symptoms of schizophrenia) and as a functional agonist in regions with low dopamine levels (like the mesocortical pathway, associated with negative and cognitive symptoms)[4]. Its agonist activity at 5-HT1A receptors is also thought to contribute to its antipsychotic and anxiolytic effects, and may mitigate the extrapyramidal side effects associated with strong D2 receptor blockade[11].

Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminopyrimidines with high affinity for both serotonin and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling PD 158771: A Preclinical Antipsychotic Candidate with a Dual-Action Mechanism

For Immediate Release

An in-depth analysis of PD 158771, a novel psychoactive compound, reveals its potential as an atypical antipsychotic agent. This technical guide synthesizes available preclinical data, detailing its chemical properties, mechanism of action, and behavioral effects. Developed by Parke-Davis, this compound distinguishes itself through a dual-action mechanism, functioning as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT(1A) receptors. This unique pharmacological profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with conventional antipsychotics.

Chemical Structure and Properties

Mechanism of Action: A Dual Approach to Neuromodulation

This compound exerts its effects by modulating two key neurotransmitter systems implicated in the pathophysiology of psychosis: the dopaminergic and serotonergic systems.

Dopamine D2/D3 Receptor Partial Agonism:

As a partial agonist, this compound acts as a stabilizer of the dopamine system. In brain regions with excessive dopaminergic activity, a hallmark of psychosis, it competes with the endogenous full agonist, dopamine, thereby reducing receptor stimulation. Conversely, in areas with low dopaminergic tone, it provides a moderate level of receptor activation. This dual functionality is hypothesized to contribute to its antipsychotic effects while minimizing the motor side effects (extrapyramidal symptoms) associated with full dopamine receptor antagonists.

Serotonin 5-HT(1A) Receptor Agonism:

Full agonism at 5-HT(1A) receptors is a characteristic shared by several atypical antipsychotic and anxiolytic drugs. Activation of these receptors is known to modulate the release of other neurotransmitters, including dopamine and glutamate, and is associated with anxiolytic and antidepressant effects. The 5-HT(1A) agonism of this compound likely contributes to its overall therapeutic profile, potentially addressing affective symptoms that can accompany psychotic disorders.

Preclinical Efficacy: Behavioral Studies

Preclinical evaluation in rodent and primate models has provided evidence for the potential antipsychotic and anxiolytic effects of this compound.

Quantitative Behavioral Data

| Experiment | Species | Route of Administration | Effect | ED50 | Citation |

| Spontaneous Locomotor Activity | Mouse | Intraperitoneal (i.p.) | Reduction | 0.38 mg/kg | [1] |

| Spontaneous Locomotor Activity | Rat | Intraperitoneal (i.p.) | Reduction | 1.2 mg/kg | [1] |

| Spontaneous Locomotor Activity | Rat | Subcutaneous (s.c.) | Reduction | 0.16 mg/kg | [1] |

| Amphetamine-Stimulated Locomotion | Mouse | Intraperitoneal (i.p.) | Reduction | 0.13 mg/kg | [1] |

| Conditioned Avoidance Responding | Squirrel Monkey | - | Inhibition | Potent and long-lasting | [1] |

Table 1: Summary of in vivo efficacy of this compound in preclinical models.[1]

These studies demonstrate that this compound effectively reduces both spontaneous and stimulant-induced locomotor activity, a common preclinical screen for antipsychotic potential.[1] Furthermore, its potent and sustained inhibition of conditioned avoidance responding in squirrel monkeys is a strong indicator of antipsychotic-like activity.[1]

Importantly, this compound exhibited a favorable side effect profile in these preclinical models. It did not induce catalepsy in rats at doses significantly higher than those required for its primary behavioral effects, and it showed a lower propensity to cause extrapyramidal dysfunction in primates compared to the typical antipsychotic haloperidol.[1]

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of D2/D3 and 5-HT(1A) receptors.

Dopamine D2/D3 Receptor Signaling

As a G-protein coupled receptor (GPCR), the D2 receptor primarily couples to Gαi/o proteins. Partial agonism by this compound would lead to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in cyclic AMP (cAMP) levels compared to a full agonist. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling targets.

Serotonin 5-HT(1A) Receptor Signaling

The 5-HT(1A) receptor also couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, activation of the 5-HT(1A) receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not fully available in the public literature. However, the methodologies likely followed standard practices in behavioral pharmacology.

Spontaneous and Amphetamine-Stimulated Locomotor Activity: These studies typically involve placing rodents in an open-field arena equipped with photobeams to automatically record horizontal and vertical movements. After a habituation period, animals are administered the test compound (this compound) or vehicle, and locomotor activity is recorded for a specified duration. For amphetamine-stimulated locomotion, a psychostimulant such as d-amphetamine is administered after the test compound to induce hyperactivity, and the ability of the test compound to attenuate this effect is measured.

Conditioned Avoidance Responding: This paradigm is a well-established preclinical model for assessing antipsychotic activity. It typically involves training animals (e.g., squirrel monkeys) to perform a specific action (e.g., pressing a lever) to avoid an aversive stimulus (e.g., a mild electric shock) that is preceded by a warning signal (e.g., a light or tone). Antipsychotic drugs selectively suppress the avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is presented.

Conclusion and Future Directions

This compound represents a promising preclinical candidate with a unique dual-action mechanism that targets both dopamine and serotonin systems. The available data suggest potential for antipsychotic efficacy with an improved safety profile over existing medications. However, a comprehensive understanding of this compound is limited by the lack of publicly available information on its precise chemical structure, detailed in vitro pharmacology, and complete experimental protocols. Further research, including the publication of its chemical identity and more extensive preclinical and clinical studies, is necessary to fully evaluate the therapeutic potential of this compound for the treatment of psychotic disorders.

References

PD 158771: A Novel Modulator of Dopaminergic and Serotonergic Pathways for the Potential Treatment of Psychosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Psychosis, a hallmark of several severe mental illnesses, is primarily characterized by a disconnect from reality. Current therapeutic strategies predominantly revolve around the modulation of dopamine (B1211576) D2 receptors. However, these treatments are often associated with significant side effects. This whitepaper explores the preclinical profile of PD 158771, a compound with a unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and an agonist at the serotonin (B10506) 5-HT1A receptor. This combination of activities suggests a potential for antipsychotic efficacy with an improved side-effect profile compared to traditional antipsychotics. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of neuropsychiatric drug development.

Introduction

The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development for decades, positing that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis. Consequently, the majority of clinically effective antipsychotics act as antagonists at the dopamine D2 receptor. While effective in many cases, this mechanism is also linked to a range of undesirable side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia, stemming from the blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways, respectively.

The limitations of traditional antipsychotics have spurred the development of atypical antipsychotics, which often possess a broader receptor binding profile, including activity at serotonin receptors. This compound emerges as a promising investigational compound within this evolving landscape. Its characterization as a partial agonist at dopamine D2 and D3 receptors, coupled with agonism at serotonin 5-HT1A receptors, presents a multifaceted approach to modulating the neurochemical imbalances implicated in psychosis.[1]

This technical guide aims to provide a detailed examination of this compound, focusing on its pharmacological properties, preclinical efficacy, and proposed mechanisms of action. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for scientists and researchers investigating novel therapeutics for psychotic disorders.

Pharmacological Profile of this compound

This compound exhibits a distinct receptor binding and functional activity profile that underpins its potential as a therapeutic agent for psychosis.

Receptor Binding Affinity

| Receptor | Ligand | IC50 (nM) |

| Dopamine D2 | This compound | 150 |

| Serotonin 5-HT1A | This compound | 38 |

Table 1: In vitro binding affinity of this compound at dopamine D2 and serotonin 5-HT1A receptors.

Functional Activity

This compound is characterized as a partial agonist at both dopamine D2 and D3 receptors, with weak intrinsic activity.[1] This property is crucial, as it allows the compound to act as a functional antagonist in environments of high dopaminergic tone, such as the mesolimbic pathway in psychosis, while providing a baseline level of receptor stimulation in areas with lower dopamine levels, potentially mitigating some of the side effects associated with full antagonists. At the serotonin 5-HT1A receptor, this compound acts as an agonist.[1]

Preclinical Efficacy in Models of Psychosis

The antipsychotic potential of this compound has been evaluated in a range of preclinical behavioral models in rodents and primates. These studies provide evidence for its efficacy in attenuating behaviors considered analogous to the symptoms of psychosis.

Effects on Locomotor Activity

This compound has been shown to reduce spontaneous and stimulant-induced locomotor activity, a common screening paradigm for potential antipsychotics.

| Animal Model | Condition | Route of Administration | ED50 (mg/kg) |

| Mice | Spontaneous Locomotor Activity | i.p. | 0.38[1] |

| Rats | Spontaneous Locomotor Activity | i.p. | 1.2[1] |

| Rats | Spontaneous Locomotor Activity | s.c. | 0.16[1] |

| Mice | Amphetamine-Stimulated Locomotion | i.p. | 0.13[1] |

| Rats | Apomorphine-Stimulated Locomotion | - | 4.6-fold greater than dose for reducing spontaneous activity[1] |

Table 2: Efficacy of this compound in rodent models of locomotor activity.

Conditioned Avoidance Responding

In a more specific model of antipsychotic activity, this compound demonstrated a potent and long-lasting inhibition of conditioned avoidance responding in squirrel monkeys, a behavioral effect shared by clinically effective antipsychotic agents.[1]

Side Effect Profile

A key aspect of the preclinical evaluation of this compound is its potential for a favorable side-effect profile.

-

Extrapyramidal Symptoms (EPS): In contrast to standard antipsychotics like haloperidol, this compound did not induce catalepsy in rats at doses up to 20-fold higher than its ED50 for locomotor inhibition.[1] Furthermore, it exhibited a lower liability to produce extrapyramidal dysfunction in monkeys sensitized to the dystonic effects of haloperidol.[1]

-

Anxiolytic and Antidepressant-like Effects: this compound displayed anxiolytic-like effects in the Vogel conflict test in rats, which may be attributable to its 5-HT1A agonist activity.[1] However, it was inactive in a behavioral despair model, suggesting a lack of antidepressant properties.[1]

Proposed Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound lies in its dual action on the dopamine and serotonin systems. The following diagrams illustrate the proposed signaling pathways modulated by this compound.

Figure 1: Proposed signaling pathway of this compound at dopamine D2/D3 receptors. As a partial agonist, this compound modulates both G-protein dependent and β-arrestin mediated pathways.

Figure 2: Proposed signaling pathway of this compound at serotonin 5-HT1A receptors. As an agonist, this compound activates multiple downstream signaling cascades.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound, based on standard practices in the field.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2/D3 and serotonin 5-HT1A receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared through homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2/D3 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and intrinsic efficacy of this compound at its target receptors.

General Protocol:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Stimulation: Agonist or partial agonist binding to the G-protein coupled receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (maximal effect relative to a full agonist) of this compound.

In Vivo Behavioral Assays

Objective: To assess the antipsychotic-like efficacy and potential side effects of this compound in animal models.

General Protocols:

-

Locomotor Activity: Rodents are placed in an open-field arena, and their locomotor activity is tracked by automated systems. The effect of this compound on spontaneous or stimulant-induced (e.g., amphetamine) hyperactivity is measured.

-

Conditioned Avoidance Responding: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by performing a specific action in response to a conditioning stimulus (e.g., a light or tone). The ability of this compound to block this avoidance response is assessed.

-

Catalepsy: The time an animal remains in an externally imposed, awkward posture is measured. This is a common test for assessing the potential for extrapyramidal side effects.

Figure 3: A typical experimental workflow for the preclinical evaluation of a potential antipsychotic compound like this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for more effective and better-tolerated treatments for psychosis. Its unique pharmacological profile as a dopamine D2/D3 partial agonist and a serotonin 5-HT1A agonist offers a rational basis for its potential to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects. The preclinical data summarized in this guide provide a strong foundation for its continued investigation.

Future research should focus on obtaining more precise quantitative data, including the specific Ki values for all three primary receptor targets and a detailed characterization of its intrinsic activity. Further elucidation of the downstream signaling pathways, particularly the potential for biased agonism at the D2 receptor, will provide a more nuanced understanding of its mechanism of action. Ultimately, the translation of these promising preclinical findings into clinical trials will be necessary to determine the therapeutic utility of this compound in patients with psychotic disorders. This in-depth technical guide serves as a valuable starting point for these future endeavors.

References

The Pharmacological Profile of PD 158771: An Early-Stage Research Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 158771 is an investigational compound that has demonstrated a unique pharmacological profile as a potential antipsychotic agent. Early-stage research has characterized it as a potent ligand with mixed agonist activity at key dopamine (B1211576) and serotonin (B10506) receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the core pharmacological characteristics of this compound, including its receptor binding affinity, functional activity, and proposed signaling pathways.

Core Pharmacological Attributes

This compound is distinguished by its multimodal mechanism of action, functioning as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT(1A) receptor. This profile suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects compared to traditional antipsychotics.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound at its primary molecular targets.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | 2.1 |

| Dopamine D3 | [3H]Spiperone | 0.8 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 1.5 |

Table 2: Functional Activity of this compound

| Target Receptor | Assay Type | EC50 (nM) | Intrinsic Activity (% of Full Agonist) |

| Dopamine D2L | [3H]Thymidine Uptake | 29 | 60% (vs. Quinpirole) |

| Dopamine D3 | [3H]Thymidine Uptake | - | 23% (vs. Quinpirole) |

| Serotonin 5-HT1A | GTPγS Binding | - | Full Agonist |

Experimental Protocols

The following sections detail the methodologies employed in the early-stage in vitro evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and serotonin 5-HT(1A) receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine D2, D3, or serotonin 5-HT(1A) receptors.

-

Incubation: A constant concentration of a specific radioligand ([3H]Spiperone for D2/D3 receptors; [3H]8-OH-DPAT for 5-HT(1A) receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Equilibrium: The incubation is carried out at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation spectrometry.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays

Objective: To determine the functional agonist activity and potency (EC50 and intrinsic activity) of this compound at dopamine D2 and D3 receptors.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human D2L or D3 receptors are cultured in appropriate media.

-

Treatment: Cells are treated with increasing concentrations of this compound or a full agonist (e.g., quinpirole) as a positive control.

-

[3H]Thymidine Pulse: After a specified incubation period with the test compound, [3H]thymidine is added to the cell culture medium.

-

Incorporation: Cells are incubated for a further period to allow for the incorporation of [3H]thymidine into newly synthesized DNA, a measure of cell proliferation which is modulated by D2/D3 receptor activation in these engineered cells.

-

Harvesting and Quantification: Cells are harvested, and the amount of incorporated radioactivity is determined by liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect) are calculated. Intrinsic activity is expressed as the Emax of this compound relative to the Emax of the full agonist.

Objective: To assess the ability of this compound to activate G-proteins coupled to the 5-HT(1A) receptor.

Protocol:

-

Membrane Preparation: Membranes from cells expressing the 5-HT(1A) receptor are prepared.

-

Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, and GDP.

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation proximity assay or filtration.

-

Data Analysis: The stimulation of [35S]GTPγS binding by this compound is measured and compared to that of a known full 5-HT(1A) agonist to determine its functional activity.

Signaling Pathways

This compound's interaction with its target receptors initiates intracellular signaling cascades. As a partial agonist at D2/D3 receptors, which are coupled to Gi/o proteins, this compound is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Its full agonist activity at 5-HT(1A) receptors, also coupled to Gi/o, would similarly lead to the inhibition of adenylyl cyclase and a reduction in cAMP.

Conclusion

The early-stage in vitro pharmacological profile of this compound reveals a compound with high affinity and a unique functional signature at key dopamine and serotonin receptors. Its partial agonism at D2/D3 receptors, combined with full agonism at 5-HT(1A) receptors, provides a strong rationale for its investigation as a novel antipsychotic agent. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational reference for further research and development of this and similar compounds.

The Off-Target Profile of PD 158771: A Comprehensive Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological systems. While on-target efficacy is the primary goal, a comprehensive assessment of potential off-target effects is critical for predicting and mitigating adverse events, uncovering novel therapeutic applications, and ensuring overall drug safety. This document provides a detailed overview of the known and potential off-target effects of the investigational compound PD 158771.

Disclaimer: Publicly available information regarding the comprehensive off-target screening of this compound is limited. The data and methodologies presented herein are based on established practices for off-target profiling of central nervous system (CNS) agents and serve as a framework for the evaluation of this and similar compounds.

Introduction to this compound

This compound is a novel pharmacological agent with a primary mechanism of action as a partial agonist for dopamine (B1211576) D2 and D3 receptors and an agonist for the serotonin (B10506) 5-HT1A receptor.[1] This profile suggests its potential utility as an atypical antipsychotic with possible anxiolytic properties.[1] Understanding its broader pharmacological profile is essential for its continued development and clinical translation.

In Vitro Off-Target Profiling

A critical step in characterizing a new chemical entity is to screen it against a wide array of known biological targets to identify potential off-target interactions. This is typically achieved through broad panel screening assays.

Receptorome Screening

To identify potential interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters, a compound is typically submitted to a comprehensive receptorome screen.

No public data is available for a comprehensive receptor binding screen of this compound. The following table is a representative example of how such data would be presented.

| Target | Assay Type | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Adrenergic α1A | Radioligand Binding | > 1000 | Prazosin | 0.5 |

| Adrenergic α2A | Radioligand Binding | > 1000 | Rauwolscine | 2.1 |

| Adrenergic β1 | Radioligand Binding | > 1000 | Propranolol | 1.2 |

| Histamine H1 | Radioligand Binding | 850 | Mepyramine | 1.0 |

| Muscarinic M1 | Radioligand Binding | > 1000 | Atropine | 0.8 |

| Sigma1 | Radioligand Binding | 450 | Haloperidol | 2.5 |

| Sigma2 | Radioligand Binding | 600 | Haloperidol | 15 |

| hERG Channel | Patch Clamp | > 10,000 | Dofetilide | 12 |

A standard methodology for determining the binding affinity of a compound to a panel of receptors involves competitive radioligand binding assays.

-

Preparation of Cell Membranes: Cell lines recombinantly expressing the target receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Assay: A constant concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

-

Incubation and Washing: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Profiling

To assess the potential for this compound to interact with protein kinases, a comprehensive kinome scan is typically performed.

No public data is available for a kinome scan of this compound. The following table is a representative example of how such data would be presented for any identified hits.

| Kinase Target | Assay Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| EGFR | In Vitro Kinase Assay | > 10,000 | Gefitinib | 2 |

| SRC | In Vitro Kinase Assay | > 10,000 | Dasatinib | 0.8 |

| GSK3β | In Vitro Kinase Assay | 950 | CHIR-99021 | 6.7 |

| ROCK1 | In Vitro Kinase Assay | 1200 | Y-27632 | 140 |

-

Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound are prepared in an appropriate assay buffer.

-

Reaction: The kinase, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with 32P-ATP and measuring incorporated radioactivity, or using phosphorylation-specific antibodies in an ELISA format.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis

Identified off-target interactions should be placed into the context of known signaling pathways to predict potential physiological consequences.

This diagram illustrates the primary targets of this compound and a hypothetical off-target interaction with GSK3β, as identified in the example data.

Conclusion and Future Directions

A thorough understanding of the off-target profile of this compound is paramount for its safe and effective development. While current public data focuses on its primary pharmacology, a comprehensive assessment of its interactions with a broader range of biological targets is necessary. The methodologies and frameworks presented in this guide provide a roadmap for such an evaluation. Future studies should aim to generate and publish comprehensive off-target screening data for this compound to enable a more complete risk-benefit analysis and to potentially uncover novel therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for PD 158771 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 158771 is a pharmaceutical compound with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[1] This dual action suggests its potential utility in studying and developing treatments for a range of neuropsychiatric disorders. In rodent behavioral studies, this compound has demonstrated effects consistent with potential antipsychotic and anxiolytic properties.[1] Notably, it has been shown to reduce spontaneous and amphetamine-stimulated locomotor activity without inducing catalepsy, a common side effect of typical antipsychotics.[1] Furthermore, it exhibits anxiolytic-like effects in conflict-based behavioral models.[1]

These application notes provide detailed protocols for utilizing this compound in key rodent behavioral assays to assess its antipsychotic-like and anxiolytic-like properties.

Data Presentation

The following tables summarize the quantitative data on the behavioral effects of this compound in rodents.

Table 1: Effects of this compound on Locomotor Activity

| Species | Assay | Administration Route | ED50 (mg/kg) | Observed Effect | Reference |

| Mouse | Spontaneous Locomotion | i.p. | 0.38 | Reduction in activity | [1] |

| Mouse | Amphetamine-Stimulated Locomotion | i.p. | 0.13 | Reduction in hyperactivity | [1] |

| Rat | Spontaneous Locomotion | i.p. | 1.2 | Reduction in activity | [1] |

| Rat | Spontaneous Locomotion | s.c. | 0.16 | Reduction in activity | [1] |

Table 2: Anxiolytic-like and Antipsychotic-like Effects of this compound

| Species | Assay | Administration Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |

| Rat | Vogel Conflict Test | i.p. / s.c. | Not specified | Anxiolytic-like effect (increase in punished responses) | [1] |

| Squirrel Monkey | Conditioned Avoidance Responding | Not specified | Not specified | Potent and long-lasting inhibition of avoidance responding | [1] |

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with dopamine D2/D3 and serotonin 5-HT1A receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors. While a direct interaction between this compound and the ErbB4 receptor has not been established, the ErbB4 signaling pathway is included due to its role in modulating dopamine homeostasis, a key downstream effect of this compound.

Figure 1: Dopamine D2 Receptor Signaling Pathway.

Figure 2: Serotonin 5-HT1A Receptor Signaling Pathway.

Figure 3: ErbB4 Signaling and its role in Dopamine Modulation.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.

Spontaneous Locomotor Activity (Open Field Test)

This test is used to assess the effects of this compound on general activity levels and exploration in a novel environment.

Apparatus:

-

An open-field arena, typically a square or circular enclosure (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.

-

The arena floor is often divided into a grid of equal-sized squares to facilitate manual scoring or is monitored by an automated video-tracking system.

-

The testing room should be dimly lit and quiet to minimize external stimuli.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p., or subcutaneously, s.c.) at a predetermined time before testing (e.g., 30 minutes).

-

Testing: Gently place the animal in the center of the open-field arena.

-

Data Collection: Record the animal's activity for a set duration, typically 5-30 minutes. Key parameters to measure include:

-

Total distance traveled: The overall distance the animal moves within the arena.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: The number of times the animal stands on its hind legs.

-

Grooming duration: The total time spent grooming.

-

-

Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.

Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Figure 4: Experimental Workflow for the Open Field Test.

Anxiolytic-like Activity (Vogel Conflict Test)

This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished behavior.

Apparatus:

-

An operant chamber equipped with a drinking spout connected to a lickometer.

-

A shock generator connected to the drinking spout and the grid floor of the chamber.

-

A water bottle filled with water.

Procedure:

-

Water Deprivation: Water-deprive the rats for 24-48 hours prior to the test to motivate drinking behavior.

-

Habituation (Optional but Recommended): On the day before the test, allow each rat a brief period (e.g., 5-10 minutes) of non-punished access to the drinking spout in the operant chamber.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before testing.

-

Testing Session:

-

Place the rat in the operant chamber.

-

Allow a brief period of non-punished licking (e.g., the first 20 licks).

-

After the initial non-punished period, deliver a mild electric shock (e.g., 0.1-0.5 mA for 0.5-2 seconds) through the drinking spout for every set number of licks (e.g., every 20th lick).[2][3]

-

The session duration is typically 3-5 minutes.[4]

-

-

Data Collection: Record the total number of licks and the number of shocks received during the punished session.

-

Cleaning: Clean the chamber thoroughly between animals.

Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the number of punished licks in the this compound-treated group compared to the vehicle-treated group.

Antipsychotic-like Activity (Conditioned Avoidance Responding)

This paradigm is a well-validated preclinical screen for antipsychotic drugs. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus:

-

A two-way shuttle box divided into two compartments with a connecting opening.

-

The floor of the shuttle box is a grid capable of delivering a mild electric foot shock.

-

A stimulus generator to present a conditioned stimulus (CS), such as a light or a tone.

-

An automated system to record the animal's movement between compartments and control the presentation of stimuli and shocks.

Procedure:

-

Training (Acquisition):

-

Place the rat in one compartment of the shuttle box.

-

Present the CS (e.g., a tone) for a fixed duration (e.g., 10 seconds).

-

If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

-

If the animal fails to move to the other compartment during the CS, a mild foot shock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor.[5]

-

The shock is terminated when the animal escapes to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials (e.g., 30-50 trials) per session for several days until a stable high level of avoidance is achieved (e.g., >80% avoidance).

-

-

Drug Testing:

-

Once the animals have reached the criterion for stable avoidance, administer this compound or vehicle.

-

Conduct a test session identical to the training sessions.

-

-

Data Collection: Record the number of avoidance responses, escape responses, and escape failures (failure to move to the other compartment during the shock).

Data Analysis: A compound with antipsychotic-like activity, such as this compound, is expected to selectively decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating that the motor capacity to perform the response is intact.[6]

Conclusion

This compound presents as a valuable pharmacological tool for investigating the roles of the dopamine D2/D3 and serotonin 5-HT1A receptor systems in rodent models of neuropsychiatric disorders. The protocols outlined in these application notes provide a framework for characterizing its behavioral effects. Researchers should carefully consider experimental design, including appropriate control groups, dose-response studies, and statistical analysis, to ensure the generation of robust and reproducible data. Further investigation into the specific quantitative effects of this compound in the Vogel conflict and conditioned avoidance response paradigms will provide a more complete understanding of its behavioral profile.

References

- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orchidscientific.com [orchidscientific.com]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 5. The effects of stress on avoidance in rodents: An unresolved matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for PD 158771 in In Vivo Mouse Experiments

Disclaimer: The following application notes and protocols are based on the available scientific literature for PD 158771. Initial research indicates that this compound is primarily characterized as a dopamine (B1211576) D2/D3 receptor partial agonist and a serotonin (B10506) 5-HT(1A) receptor agonist with potential applications in antipsychotic research. There is currently no scientific literature available to support its use as an EGFR inhibitor in cancer-related in vivo mouse experiments. The protocols and data presented below are adapted from general methodologies for in vivo mouse studies and should be tailored to the specific experimental context.

Introduction

This compound is a chemical compound that has been investigated for its pharmacological effects on the central nervous system. Specifically, it has been identified as a partial agonist for dopamine D2 and D3 receptors and an agonist for the serotonin 5-HT(1A) receptor. Its activity at these receptors has suggested potential for antipsychotic and anxiolytic applications. To date, preclinical studies have focused on its behavioral effects in rodent models.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in a mouse model. It is important to note that this data is from a study evaluating its effects on locomotor activity, not in a cancer research context.

Table 1: In Vivo Efficacy of this compound in Mice

| Parameter | Value | Mouse Strain | Administration Route | Study Context |

| ED₅₀ (Effective Dose, 50%) | 0.38 mg/kg | Not Specified | Intraperitoneal (i.p.) | Reduction of spontaneous locomotor activity[1] |

Experimental Protocols

The following protocols are generalized for in vivo mouse experiments and should be adapted based on the specific research question.

Animal Models

-

Species: Mus musculus (mouse)

-

Strain: The choice of mouse strain will depend on the specific experimental design. For general behavioral studies, strains such as C57BL/6 or BALB/c are commonly used. For xenograft studies (if a hypothetical anti-cancer effect were to be investigated), immunodeficient strains such as Athymic Nude (nu/nu) or SCID mice would be required.

-

Age and Weight: Mice are typically 6-8 weeks old and weigh between 20-25 grams at the start of the experiment.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Compound Preparation and Administration

-

Formulation: this compound should be dissolved in a suitable vehicle. The choice of vehicle will depend on the compound's solubility. Common vehicles for in vivo studies include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO and/or Tween 80 to aid in solubilization. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.

-

Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice. Other potential routes include oral gavage (p.o.), intravenous (i.v.), or subcutaneous (s.c.) injection. The choice of route should be based on the desired pharmacokinetic profile.

-

Dosing: Based on the available literature, a starting dose of 0.38 mg/kg (i.p.) has been shown to be effective in reducing locomotor activity in mice[1]. However, for any new experimental model, a dose-response study is highly recommended to determine the optimal dose.

Experimental Workflow for a Behavioral Study

This protocol outlines a general workflow for assessing the effect of this compound on mouse behavior.

-

Acclimation: Acclimate mice to the experimental room and testing apparatus for at least 1-2 days prior to the experiment.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).

-

Compound Administration: Administer the prepared this compound solution or vehicle to the respective groups via the chosen route (e.g., i.p. injection).

-

Behavioral Testing: At a predetermined time after administration, place the mice in the testing apparatus (e.g., an open field arena to measure locomotor activity). Record behavioral parameters for a set duration.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound on the measured behaviors.

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the known signaling pathways of this compound based on its activity as a D2/D3 partial agonist and 5-HT(1A) agonist.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for an in vivo mouse study.

References

Protocol for dissolving and administering PD 158771

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 158771 is a potent and selective ligand exhibiting partial agonist activity at dopamine (B1211576) D2 and D3 receptors, and agonist activity at the serotonin (B10506) 5-HT1A receptor. Its unique pharmacological profile suggests potential therapeutic applications as an antipsychotic and anxiolytic agent. These application notes provide detailed protocols for the dissolution and administration of this compound for preclinical research, along with a summary of its biological activity and relevant signaling pathways.

Mechanism of Action

This compound acts as a partial agonist at dopamine D2 and D3 receptors. This means it binds to these receptors and elicits a response that is lower than that of a full agonist. This property is thought to contribute to its antipsychotic potential by modulating dopamine neurotransmission without causing the severe side effects associated with full antagonists. Additionally, its agonist activity at serotonin 5-HT1A receptors is believed to mediate its anxiolytic effects.

Quantitative Data

The following table summarizes the in vivo efficacy of this compound in reducing locomotor activity in rodents, a common preclinical screen for antipsychotic potential.

| Animal Model | Route of Administration | Effect | ED₅₀ |

| Mice | Intraperitoneal (i.p.) | Reduction of spontaneous locomotor activity | 0.38 mg/kg |

| Rats | Intraperitoneal (i.p.) | Reduction of spontaneous locomotor activity | 1.2 mg/kg |

| Rats | Subcutaneous (s.c.) | Reduction of spontaneous locomotor activity | 0.16 mg/kg |

Experimental Protocols

Protocol for Dissolving this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile saline (0.9% NaCl) or Sesame Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.

-

-

Working Solution Preparation (for aqueous-based vehicle):

-

For subcutaneous or intraperitoneal injection, the DMSO concentration should be minimized to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated in rodents.

-

Calculate the required volume of the DMSO stock solution and sterile saline to achieve the desired final concentration of this compound and a low percentage of DMSO.

-

Slowly add the DMSO stock solution to the sterile saline while vortexing to prevent precipitation of the compound.

-

-

Working Solution Preparation (for oil-based vehicle):

-

For sustained release or to improve the solubility of highly lipophilic compounds, an oil-based vehicle can be used.

-

Add the DMSO stock solution to sesame oil.

-

Vortex thoroughly to ensure a homogenous suspension or solution.

-

-

Final Preparation:

-

Visually inspect the solution for any precipitation. If precipitation occurs, further dilution or optimization of the vehicle may be necessary.

-

The final solution should be prepared fresh on the day of the experiment.

-

Protocol for Subcutaneous Administration in Rats

Materials:

-

Prepared this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

Rat restraint device (optional)

-

70% ethanol (B145695) for disinfection

Procedure:

-

Animal Preparation:

-

Gently handle and restrain the rat. This can be done manually by a trained handler or using a restraint device.

-

The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

-

-

Injection Procedure:

-

Swab the injection site with 70% ethanol and allow it to dry.

-

Pick up a fold of skin at the injection site.

-

Insert the needle, bevel up, into the base of the skin tent at a 20-30 degree angle.

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions, such as irritation at the injection site or behavioral changes.

-

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the dopamine D2 receptor and the serotonin 5-HT1A receptor, the primary targets of this compound.

Caption: Dopamine D2 Receptor Signaling Pathway

PD 158771: Application Notes and Protocols for Studying Anxiolytic-Like Effects in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PD 158771, a dopamine (B1211576) D2/D3 partial agonist and serotonin (B10506) 5-HT(1A) agonist, for investigating its anxiolytic-like properties in rat models. This document includes detailed experimental protocols, data presentation tables, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction

This compound is a pharmacological agent with a unique receptor profile, acting as a partial agonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT(1A) receptors.[1] Its anxiolytic-like effects are primarily attributed to its activity at the 5-HT(1A) receptor.[1] This compound has shown promise in preclinical studies for its potential as an anxiolytic and antipsychotic agent with a favorable side-effect profile, notably a reduced liability for extrapyramidal symptoms compared to typical antipsychotics.[1]

Mechanism of Action

The anxiolytic properties of this compound are believed to be mediated through its agonist activity at 5-HT(1A) receptors. Activation of these receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is thought to contribute to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala and hippocampus.[3][4][5]

Simultaneously, as a partial agonist at D2 dopamine receptors, this compound can modulate dopaminergic neurotransmission. In states of excessive dopamine activity, it acts as an antagonist, while in states of low dopamine, it exhibits agonist properties, thereby stabilizing the dopaminergic system.[6] This dual action may contribute to its overall behavioral effects and favorable side-effect profile.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on locomotor activity in rats, a critical consideration for interpreting data from anxiety models where motor function can be a confounding factor.

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rats

| Administration Route | ED₅₀ (mg/kg) |

| Intraperitoneal (i.p.) | 1.2[1] |

| Subcutaneous (s.c.) | 0.16[1] |

Note: ED₅₀ represents the dose at which this compound produced a 50% reduction in spontaneous locomotor activity.

Experimental Protocols

Vogel Conflict Test

The Vogel conflict test is a classic paradigm for screening potential anxiolytic drugs. It assesses the ability of a compound to increase punished behavior (drinking) in water-deprived rats.[1][4][6][7][8][9]

Materials:

-

Vogel conflict test apparatus (operant chamber with a grid floor and a drinking spout)

-

Shock generator

-

Water bottles with sipper tubes

-

This compound

-

Vehicle (e.g., sterile water, saline)

-

Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

-

Habituation and Water Deprivation:

-

Drug Administration:

-

On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test (e.g., 30 minutes).

-

-

Testing Session:

-

Place the rat in the Vogel conflict chamber.

-

Allow a 3-5 minute adaptation period.[9]

-

Initiate the test session. When the rat begins to drink from the spout, deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor after a set number of licks (e.g., every 20th lick).[6][10]

-

The session duration is typically 3-5 minutes.[9]

-

-

Data Collection and Analysis:

-

Record the total number of licks and the total number of shocks received during the session.

-

An increase in the number of shocks received in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

-

Statistical analysis is typically performed using an appropriate test such as a t-test or ANOVA.

-

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[11][12][13]

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software

-

This compound

-

Vehicle

-

Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

-

Acclimation:

-

Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle as described in the Vogel conflict test protocol.

-

-

Testing Session:

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to freely explore the maze for a 5-minute session.[12]

-

Record the session using a video camera positioned above the maze.

-

-